(R)-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
®-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an amino acid derivative, and a benzyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and ester bonds. Common synthetic routes may involve the use of protecting groups for the amino and carboxyl groups to prevent unwanted side reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- ®-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid methyl ester
- ®-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- ®-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid ethyl ester
Uniqueness
The uniqueness of ®-3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring, an amino acid derivative, and a benzyl ester group makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
benzyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-methylamino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20(3)15-9-10-21(11-15)18(23)24-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,19H2,1-3H3/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBJWJLUZAOIBL-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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